Isoxazole, 5-(2-benzofuranyl)-
Description
The Benzofuran (B130515) Scaffold: Fundamental Insights and Research Context
Benzofuran, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a prominent scaffold in a multitude of natural products and synthetic molecules. nih.govnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govwisdomlib.orgresearchgate.net The versatility of the benzofuran ring system has made it a "privileged structure" in medicinal chemistry, continually inspiring the development of new therapeutic agents. rsc.orgnovapublishers.com
The benzofuran core is present in various clinically approved drugs and serves as a building block for new pharmaceutical agents. nih.govmdpi.com Researchers have extensively explored substitutions at various positions of the benzofuran ring to modulate its biological activity, leading to the discovery of potent and selective inhibitors of various enzymes and receptors. mdpi.comnih.gov
The Isoxazole (B147169) Moiety: Fundamental Insights and Research Context
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is another crucial pharmacophore in drug discovery. scholarsresearchlibrary.comsphinxsai.commdpi.com Isoxazole derivatives have demonstrated a broad range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. scholarsresearchlibrary.comontosight.aiespublisher.com This moiety is found in several commercially available drugs, highlighting its therapeutic importance. scholarsresearchlibrary.comresearchgate.net
The isoxazole ring's electronic properties and its ability to participate in various noncovalent interactions, such as hydrogen bonding and π-π stacking, contribute to its biological activity. symc.edu.cn The versatility of isoxazole chemistry allows for the synthesis of a diverse array of derivatives, making it an attractive scaffold for the development of novel therapeutic agents. scholarsresearchlibrary.comsphinxsai.com
Rationale for Hybridizing Benzofuran and Isoxazole Architectures in Chemical Compound Design
The strategic combination of the benzofuran and isoxazole scaffolds into a single molecular entity, such as in 5-(2-benzofuranyl)isoxazole, is driven by the principle of molecular hybridization. ijariit.comasianpubs.orgresearchgate.net This approach aims to harness the distinct and potentially synergistic biological activities of each heterocyclic component. ijariit.com
The resulting hybrid molecules may exhibit several advantages:
Enhanced Bioactivity: The combination of two pharmacophores can lead to a molecule with greater potency than the individual components. ijariit.com
Dual-Targeting Capabilities: Hybrid molecules may interact with multiple biological targets, which can be particularly beneficial in treating complex diseases like cancer. asianpubs.orgresearchgate.net
Improved Pharmacokinetic Properties: The physicochemical properties of the hybrid molecule can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME). symc.edu.cn
Novel Mechanisms of Action: The unique structural arrangement of the hybridized scaffolds may lead to novel interactions with biological targets and new mechanisms of action. asianpubs.orgresearchgate.net
Recent research has focused on the synthesis and evaluation of benzofuran-isoxazole hybrids, with studies demonstrating their potential as antimicrobial and anticancer agents. asianpubs.orgresearchgate.netnih.gov For instance, novel series of benzofuran-isoxazole hybrids have been synthesized and shown to possess significant in vitro antibacterial and antifungal activities. nih.gov Docking studies have further elucidated the potential of these hybrids to bind to key microbial enzymes. asianpubs.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7NO2 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-(1-benzofuran-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C11H7NO2/c1-2-4-9-8(3-1)7-11(13-9)10-5-6-12-14-10/h1-7H |
InChI Key |
PBYBERRNJCUJJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=NO3 |
Origin of Product |
United States |
Synthetic Methodologies for Isoxazole, 5 2 Benzofuranyl and Its Derivatives
Conventional Synthetic Routes
Traditional solution-phase synthesis remains a cornerstone for the production of benzofuranyl-isoxazole hybrids. These methods often involve the sequential construction of the heterocyclic rings from acyclic or simpler cyclic precursors.
A prevalent and versatile strategy for synthesizing 5-(2-benzofuranyl)isoxazole derivatives involves a multi-step sequence that begins with the formation of a chalcone (B49325) intermediate. Chalcones, or 1,3-diaryl-2-propen-1-ones, serve as critical precursors for the isoxazole (B147169) ring.
The synthesis typically starts with a substituted 2-acetylbenzofuran (B162037), which can be prepared from corresponding substituted salicylaldehydes. This benzofuran (B130515) ketone then undergoes a Claisen-Schmidt condensation with various aromatic aldehydes in the presence of a strong base, such as aqueous sodium or potassium hydroxide, to yield benzofuran-containing chalcones. researchgate.netchemrxiv.org These chalcones are key intermediates where one aryl group is the benzofuran moiety itself. The subsequent reaction of these chalcones with hydroxylamine (B1172632) hydrochloride leads to the formation of the isoxazole ring, yielding the final 3-(benzofuran-2-yl)-5-arylisoxazole products. researchgate.net This multi-step approach is highly adaptable, as the choice of both the initial 2-acetylbenzofuran and the aromatic aldehyde allows for the introduction of a wide array of substituents onto both the benzofuran and the phenyl rings of the final hybrid molecule. researchgate.netresearchgate.net For instance, a series of novel [6-(isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives were synthesized via a multi-step process beginning with the etherification of 2,4-dihydroxyacetophenone. wiley-vch.de Similarly, novel heterocyclic molecular hybrids were synthesized in a multi-step process starting from 5-chlorosalicylaldehyde (B124248). rsc.orgnih.gov
| Starting Material (Chalcone) | Reagent | Product | Reference |
| 1-(Benzofuran-2-yl)-3-(aryl)prop-2-en-1-one | Hydroxylamine Hydrochloride | 3-(Benzofuran-2-yl)-5-(aryl)isoxazole | researchgate.netresearchgate.net |
| 1-(5-Chloro-benzofuran-2-yl)-3-(aryl)prop-2-en-1-one | Hydroxylamine Hydrochloride | 3-(5-Chloro-benzofuran-2-yl)-5-(aryl)isoxazole | nih.gov |
| 1-(3-Methyl-6-methoxy-benzofuran-2-yl)-3-(aryl)prop-2-en-1-one | Hydroxylamine Hydrochloride | 3-(3-Methyl-6-methoxy-benzofuran-2-yl)-5-(aryl)isoxazole | wiley-vch.de |
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and fundamental reaction for constructing the five-membered isoxazole ring. tandfonline.com This reaction typically involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. tandfonline.comresearchgate.net For the synthesis of isoxazoles, alkynes are used, leading directly to the aromatic heterocycle.
The nitrile oxide is often generated in situ from precursors like aldoximes (using an oxidant like sodium hypochlorite), hydroximoyl halides, or primary nitro compounds. researchgate.netresearchgate.net The reaction of the generated nitrile oxide with a terminal or internal alkyne yields the corresponding substituted isoxazole. tandfonline.com The regioselectivity of the cycloaddition, which determines the substitution pattern on the isoxazole ring (e.g., 3,5-disubstituted vs. 3,4-disubstituted), can be influenced by the steric and electronic properties of the substituents on both the nitrile oxide and the alkyne. acs.orgbeilstein-journals.org While many synthetic methods employ catalysts like copper(I) or ruthenium(II), metal-free versions have also been developed to address cost and toxicity concerns. researchgate.netresearchgate.net This cycloaddition strategy is a cornerstone of isoxazole synthesis and is applicable to the formation of complex structures, including those tethered to other heterocyclic systems like benzofuran. tandfonline.com
Hydroxylamine hydrochloride is a crucial reagent for the synthesis of isoxazoles, particularly from 1,3-dicarbonyl compounds and their synthetic equivalents. researchgate.net The most common application is the cyclocondensation reaction with α,β-unsaturated ketones, such as chalcones.
In the synthesis of 5-(2-benzofuranyl)isoxazole derivatives, benzofuranyl chalcones are refluxed with hydroxylamine hydrochloride in a suitable solvent like ethanol, often with a base such as sodium acetate (B1210297) or potassium hydroxide. researchgate.net The reaction proceeds through the initial formation of an oxime at the carbonyl group, followed by a nucleophilic attack of the oxime nitrogen onto the β-carbon of the double bond and subsequent dehydration to yield the stable isoxazole ring. tandfonline.com This method is robust, high-yielding, and widely used for creating 3,5-disubstituted isoxazoles where the substituents are derived from the parent chalcone. researchgate.netchemrxiv.org Environmentally benign procedures have been developed that utilize aqueous media, sometimes without any catalyst, for the reaction between enaminones and hydroxylamine hydrochloride, highlighting the efficiency and versatility of this reagent.
Solid-Phase Synthesis Techniques for Benzofuran-Isoxazole Hybrids
Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of heterocyclic libraries, including simplified purification and the potential for automation. This methodology has been successfully applied to the synthesis of isoxazoles and, more specifically, to benzofuran-isoxazole hybrids. researchgate.net
A key strategy involves immobilizing one of the reactants onto a solid support, such as a polystyrene resin. For instance, a recyclable organoseleno polystyrene resin has been used to facilitate a multi-step synthesis of 2-methylbenzofuran (B1664563) derivatives containing an isoxazole ring. In this approach, the benzofuran precursor is attached to the resin. The alkyne functionality on the resin-bound benzofuran can then undergo a [3+2] 1,3-dipolar cycloaddition with nitrile oxides generated in the solution phase. tandfonline.com The resulting resin-bound benzofuranyl-isoxazole can be cleaved from the support in the final step.
The advantages of SPOS include the ability to use excess reagents to drive reactions to completion, as the unreacted material can be easily washed away. This technique is well-suited for combinatorial chemistry, allowing for the rapid generation of a library of diverse benzofuran-isoxazole hybrids by varying the solution-phase reactants used in each step. researchgate.net
| Solid Support | Key Reaction | Product Type | Reference |
| Polystyrene Resin | [3+2] Cycloaddition | Isoxazole/Isoxazoline Systems | |
| Organoseleno Polystyrene Resin | Cycloaddition/Elimination | Isoxazole-tethered Benzofurans | |
| Merrifield Resin | Claisen condensation/Cyclization | Variably Substituted Isoxazoles | researchgate.net |
Rearrangement Reactions Leading to Benzofuranyl-Isoxazole Structures
While direct, single-step rearrangement reactions to form the complete benzofuranyl-isoxazole scaffold are not prominently documented, several rearrangement processes are relevant to the synthesis and modification of the isoxazole ring itself. One notable transformation is the isomerization of isoxazoles into other heterocyclic systems, which proceeds via a 2H-azirine intermediate. tandfonline.comacs.org This reaction, which can be induced thermally, photochemically, or catalytically, involves the cleavage of the weak N-O bond. tandfonline.com While this is a reaction of an isoxazole rather than a formation of one, it represents a key rearrangement pathway for this heterocyclic family.
In some cases, tandem reactions that include a rearrangement or cyclization can lead to fused isoxazole systems. An iodine-mediated tandem reaction of 2-alkynylchalcones with hydroxylamine hydrochloride has been reported to produce naphtho[2,1-d]isoxazoles. researchgate.net This process involves an initial oxidative cyclocondensation followed by an electrophilic hydroarylation, which constitutes a sequence leading to a complex fused isoxazole. Although demonstrated on a naphthalene (B1677914) system, this type of tandem strategy is relevant for the construction of condensed heterocyclic structures. Furthermore, the Boulton–Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems, where arylhydrazones of the fused isoxazole rearrange to form triazolyl-pyridines, demonstrating a rearrangement pathway for fused isoxazoles.
Derivatization Strategies at Key Positions
The derivatization of the benzofuranyl-isoxazole scaffold is primarily achieved by strategically selecting and modifying the starting materials used in the various synthetic routes. This allows for the introduction of a wide range of functional groups at specific positions on both the benzofuran and isoxazole rings. wiley-vch.de
Benzofuran Ring and Phenyl Moiety Derivatization: In the common chalcone-based synthesis, diversity is introduced by using different substituted 2-acetylbenzofurans and variously substituted aromatic aldehydes. researchgate.netresearchgate.net For example, starting with 5-chlorosalicylaldehyde leads to a chlorine atom on the benzofuran ring of the final product. rsc.orgnih.gov Similarly, employing benzaldehydes with electron-donating or electron-withdrawing groups results in corresponding substituents on the 5-phenyl ring of the isoxazole. wiley-vch.de
Isoxazole Ring Derivatization: The [3+2] cycloaddition route offers a powerful method for varying substituents directly on the isoxazole ring. By choosing different nitrile oxide precursors and substituted alkynes, one can control the groups at the C3 and C5 positions. beilstein-journals.org Sequential strategies involving cycloaddition followed by cross-coupling reactions on a silicon-containing isoxazole intermediate have been developed to allow for rapid variation of substituents at the C3, C4, and C5 positions of the isoxazole core. beilstein-journals.org
Linker Modification: In more complex hybrids, where the benzofuran and isoxazole moieties are connected by a linker (e.g., a methoxy (B1213986) group), derivatization can occur on the linker itself. Synthetic schemes starting from precursors like 2,4-dihydroxyacetophenone allow for the elaboration of linkers and further substitution. wiley-vch.de
These strategies provide chemists with the flexibility to systematically modify the structure of Isoxazole, 5-(2-benzofuranyl)- and its derivatives to fine-tune their chemical and biological properties.
Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and stereochemistry of atoms can be obtained. For benzofuranyl-isoxazole derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR spectroscopy provides information on the number, environment, and coupling of protons within a molecule. In the context of 5-(2-benzofuranyl)isoxazole derivatives, characteristic chemical shifts are expected for the protons of the benzofuran (B130515) and isoxazole (B147169) rings, as well as any substituents.
For instance, in a series of synthesized 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles, the isoxazole proton typically appears as a singlet in the range of δ 6.3 ppm. asianpubs.org The protons of the benzofuran ring are generally observed as a multiplet between δ 7.0 and 7.5 ppm. asianpubs.org Aromatic protons on a substituted phenyl ring attached to the isoxazole moiety can appear as multiplets in the region of δ 7.22-8.31 ppm. researchgate.net
Specific examples from related structures include:
For 3-(5-methylbenzofuran-2-yl)-5-p-tolyl isoxazole , the isoxazole C4-H protons appear as a doublet of doublets at δ 3.3 ppm, and the C5-H proton as a triplet at δ 3.9 ppm. The aromatic protons are observed as a complex multiplet between δ 7.26 and 8.31 ppm. researchgate.net
In the case of N'-acetyl-5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide , a related benzofuran-containing heterocyclic system, the pyrazole (B372694) proton gives a singlet at δ 6.38 ppm, while the aromatic protons appear as a multiplet from δ 7.22 to 8.08 ppm. scielo.org.za
Table 1: Representative ¹H NMR Spectral Data for Benzofuranyl-Isoxazole Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| 3-(1-Benzofuran-2-yl)-5-(substituted aryl) isoxazoles | Isoxazole-H | 6.3 | s | asianpubs.org |
| Benzofuran-H | 7.0-7.5 | m | asianpubs.org | |
| Aryl-H | 8.3-7.7 | m | asianpubs.org | |
| 3-(5-Methylbenzofuran-2-yl)-5-p-tolyl isoxazole | Ar-CH₃ | 2.49 | s | researchgate.net |
| Isoxazole-C₄H₂ | 3.3 | dd | researchgate.net | |
| Isoxazole-C₅H | 3.9 | t | researchgate.net | |
| Ar-H | 7.26-8.31 | m | researchgate.net | |
| N'-acetyl-5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide | Pyrazole-CH | 6.38 | s | scielo.org.za |
| Ar-H | 7.22-8.08 | m | scielo.org.za | |
| NH | 10.11, 10.55 | s | scielo.org.za |
s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In benzofuranyl-isoxazole derivatives, the chemical shifts of the carbon atoms in the heterocyclic rings are particularly diagnostic.
For a synthesized series of novel benzofuran-isoxazole hybrids, the carbon signals were identified and assigned based on their chemical environments. nih.gov In the ¹³C NMR spectrum of methyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate , a closely related structure, characteristic signals for the isoxazole and benzofuran rings were observed at δ 101.5, 107.1, 111.9, 122.1, 124.0, 126.9, 128.0, 149.0, 155.4, 156.0, 158.9, and 160.9 ppm. researchgate.net
Table 2: Representative ¹³C NMR Spectral Data for a Benzofuranyl-Isoxazole Derivative
| Compound | Carbon Chemical Shifts (δ, ppm) | Reference |
|---|---|---|
| Methyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate | 13.8, 61.8, 101.5, 107.1, 111.9, 122.1, 124.0, 126.9, 128.0, 149.0, 155.4, 156.0, 158.9, 160.9 | researchgate.net |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For benzofuranyl-isoxazole compounds, characteristic absorption bands are expected for the C=N bond of the isoxazole ring, the C-O-C linkage of the benzofuran ring, and aromatic C=C stretching vibrations.
In the characterization of 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles, the IR spectra showed characteristic bands for C-O-C stretching at approximately 1125 cm⁻¹, C=C stretching at 1455 cm⁻¹, and C-N stretching at 1590 cm⁻¹. asianpubs.org For 3-(5-methylbenzofuran-2-yl)-5-p-tolyl isoxazole , the IR spectrum displayed bands at 2960 cm⁻¹ (Ar-H), 3026 cm⁻¹ (C-H alkane), and a band for the C-O-N linkage of the isoxazole. researchgate.net
Table 3: Representative IR Absorption Bands for Benzofuranyl-Isoxazole Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| 3-(1-Benzofuran-2-yl)-5-(substituted aryl) isoxazoles | C-O-C | 1125 | asianpubs.org |
| C=C | 1455 | asianpubs.org | |
| C=N | 1590 | asianpubs.org | |
| 3-(5-Methylbenzofuran-2-yl)-5-p-tolyl isoxazole | Ar-H | 2960 | researchgate.net |
| C-H (alkane) | 3026 | researchgate.net | |
| 3-(4-chloro phenyl)-1-(5-methyl benzofuran-2-yl) prop-2-en-1-one (chalcone precursor) | C=O | 1679 | researchgate.net |
| C=C | 1593 | researchgate.net | |
| C-O-C | 1164 | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can also reveal structural details through the analysis of fragmentation patterns. For benzofuranyl-isoxazole derivatives, the molecular ion peak is a key piece of data for confirming the molecular formula.
In the analysis of 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles, the mass spectra consistently showed the molecular ion peak (M+1), confirming their respective molecular weights. For example, the compound with a p-methoxyphenyl substituent at the 5-position of the isoxazole ring gave a molecular ion peak at m/z 292.3. asianpubs.org Similarly, a series of 3-(5-chloro-1-benzofuran-2-yl)-5-(substituted phenyl)-4,5-dihydroisoxazoles were characterized by their molecular ion peaks in mass spectrometry. researchgate.net
Table 4: Representative Mass Spectrometry Data for Benzofuranyl-Isoxazole Derivatives
| Compound | Molecular Ion Peak (m/z) | Ionization Method | Reference |
|---|---|---|---|
| 3-(1-Benzofuran-2-yl)-5-(4-methoxyphenyl)isoxazole | 292.3 | M+1 | asianpubs.org |
| 3-(1-Benzofuran-2-yl)-5-(4-hydroxyphenyl)isoxazole | 307.3 | M+1 | asianpubs.org |
| 3-(5-Chloro-1-benzofuran-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazole | 297.72 | M+ | researchgate.net |
| 4-[3-(5-Chloro-1-benzofuran-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol | 313.74 | M+ | researchgate.net |
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements (typically carbon, hydrogen, and nitrogen). The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula to confirm its purity and composition.
For a series of synthesized 4,5-dihydro-3-(5-methylbenzofuran-2-yl)-5-arylisoxazoles, elemental analysis was performed, and the found percentage values for C, H, and N were in close agreement with the calculated values, confirming the proposed structures. researchgate.net For example, for 4,5-dihydro-3-(5-methylbenzofuran-2-yl)-5-p-tolyl isoxazole (C₁₉H₁₇NO₂), the calculated percentages were C: 78.33%, H: 5.88%, and N: 4.81%, while the found values were C: 78.01%, H: 5.49%, and N: 4.89%. researchgate.net Similarly, the identities of various synthesized benzofuran-isoxazole derivatives were established based on satisfactory elemental analysis. scielo.org.zaresearchgate.net
Table 5: Representative Elemental Analysis Data for a Benzofuranyl-Isoxazole Derivative
| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| 4,5-Dihydro-3-(5-methylbenzofuran-2-yl)-5-p-tolyl isoxazole | C₁₉H₁₇NO₂ | C: 78.33, H: 5.88, N: 4.81 | C: 78.01, H: 5.49, N: 4.89 | researchgate.net |
| 3-(5-Chloro-1-benzofuran-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazole | C₁₇H₁₂NO₂Cl | C: 68.58, H: 4.06, N: 4.70 | C: 68.64, H: 4.10, N: 4.76 | researchgate.net |
| Methyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate | C₁₃H₉NO₄ | C: 65.36, H: 4.28, N: 5.45 | C: 65.30, H: 4.25, N: 5.41 | researchgate.net |
Chemical Reactivity and Transformation Pathways of the Benzofuranyl Isoxazole System
Reactivity of the Isoxazole (B147169) Ring
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms, is generally stable but can undergo specific reactions, particularly under reductive conditions. The N-O bond is the most susceptible site for cleavage, leading to ring-opening and the formation of various functionalized products.
Reductive Ring Cleavage: A key transformation of the isoxazole ring is its reductive cleavage. This can be achieved using various reagents, with the outcome often depending on the specific conditions and the substitution pattern of the isoxazole. Common methods for N-O bond cleavage include:
Catalytic Hydrogenation: Hydrogenolysis using catalysts like Raney nickel can cleave the N-O bond. nih.gov For instance, hydrogenation of isoxazoles can yield β-aminoenones. clockss.org
Metal-Mediated Reductions: Reagents such as molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water, rsc.orgrsc.org samarium diiodide (SmI₂), researchgate.net and iron-based catalysts have been effectively used for the reductive ring-opening of isoxazoles. researchgate.net A copper/diamine catalytic system has also been identified for the reductive ring-cleavage of isoxazoles to produce enaminones. acs.org
Other Reducing Agents: Lithium aluminium hydride (LiAlH₄) and sodium borohydride (B1222165) in certain contexts can also effect the reduction and ring opening of isoxazole derivatives. nih.govacs.org
The products of these reductive cleavages are often β-hydroxyketones, nih.gov β-aminoenones, rsc.orgrsc.org or γ-aminoalcohols, nih.gov which are valuable synthetic intermediates. For example, the reaction of isoxazoles with Mo(CO)₆ and water provides β-aminoenones in good yields. rsc.org
Electrophilic Substitution: While the isoxazole ring is generally considered electron-deficient, electrophilic substitution reactions such as nitration and halogenation can occur, though they often require forcing conditions. clockss.org The position of substitution is influenced by the existing substituents on the ring.
Reactivity of the Benzofuran (B130515) Moiety
The benzofuran component of the molecule is an electron-rich aromatic system and readily participates in electrophilic substitution reactions. chemicalbook.comresearchgate.net
Electrophilic Aromatic Substitution: The benzofuran ring is susceptible to attack by electrophiles. chemicalbook.com The preferred site of substitution is generally the C2 position of the furan (B31954) ring, followed by the C3 position. chemicalbook.comstackexchange.com However, since the C2 position is already substituted in 5-(2-benzofuranyl)isoxazole, electrophilic attack would be directed to other positions on the benzofuran ring system. Theoretical studies and experimental evidence on related benzofuran systems suggest that the reactivity of the carbon atoms towards electrophiles is a key factor. researchgate.netsciforum.netsemanticscholar.org
Common electrophilic substitution reactions for benzofurans include:
Halogenation: Bromination and chlorination can be achieved using appropriate halogenating agents. researchgate.net
Nitration: Nitration of benzofuran can yield nitro-substituted derivatives. chemicalbook.com
Friedel-Crafts Acylation and Aroylation: These reactions introduce acyl or aroyl groups onto the benzofuran ring. researchgate.netrsc.org
The reactivity of the benzofuran moiety can be influenced by the nature of the substituents present on the ring.
Functional Group Interconversions and Modifications
The 5-(2-benzofuranyl)isoxazole system allows for a variety of functional group interconversions, enabling the synthesis of a diverse library of derivatives.
Modifications of Isoxazole-Derived Functionalities: The products obtained from the reductive cleavage of the isoxazole ring can be further modified. For example, the resulting β-hydroxyketones or β-aminoenones can undergo a wide range of subsequent reactions. nih.govrsc.orgrsc.org
Synthesis of Amide Derivatives: The isoxazole ring can be a precursor to amide functionalities. For instance, isoxazole-carboxamide derivatives can be synthesized by coupling isoxazole carboxylic acids with various amines using activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). nih.govnih.gov There is also research on the synthesis of pyrazole (B372694) amides containing an isoxazole moiety. sioc-journal.cn
Formation of Other Heterocycles: The reactive intermediates generated from the benzofuranyl-isoxazole core can be used to construct other heterocyclic rings. For example, carbohydrazide (B1668358) derivatives of benzofuranyl-pyrazoles have been utilized to synthesize 1,3,4-oxadiazoles. scielo.org.za
Regioselectivity and Stereoselectivity in Reactions
Controlling the regioselectivity and stereoselectivity in reactions involving the benzofuranyl-isoxazole system is crucial for the synthesis of specific target molecules.
Regioselectivity in Isoxazole Synthesis and Reactions: The synthesis of substituted isoxazoles, which can then be linked to a benzofuran moiety, often requires careful control of regioselectivity. The reaction of α,β-unsaturated carbonyl compounds with hydroxylamine (B1172632) derivatives is a common method where regioselectivity can be influenced by reaction conditions such as pH and temperature. organic-chemistry.orgorganic-chemistry.orgresearchgate.net For example, the use of vinylphosphonates with a leaving group can control the regioselectivity of [3+2] cycloaddition reactions to form 3,5- and 3,4-disubstituted isoxazoles. rsc.org
Regioselectivity in Benzofuran Reactions: As mentioned earlier, electrophilic substitution on the benzofuran ring exhibits regioselectivity, with a preference for the C2 position. chemicalbook.comstackexchange.comslideshare.net In the case of 5-(2-benzofuranyl)isoxazole, where the C2 position is occupied, subsequent substitutions will be directed to other positions on the benzofuran ring, a process that can be guided by the electronic and steric effects of the existing isoxazole substituent.
Stereoselectivity: In reactions that create new stereocenters, achieving high stereoselectivity is a significant challenge. numberanalytics.com For instance, the bioreduction of prochiral ketones of benzofuran derivatives using microorganisms like Aureobasidium pullulans can produce chiral alcohols with varying degrees of enantioselectivity. nih.gov The stereochemical outcome of reactions can be influenced by the choice of catalysts, reagents, and reaction conditions. numberanalytics.comrsc.org For example, rhodium-catalyzed cyclopropanation of benzofurans can proceed with high enantioselectivity. acs.org
Computational Chemistry and in Silico Studies of Isoxazole, 5 2 Benzofuranyl
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Properties
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. researchid.co FMO analysis for Isoxazole (B147169), 5-(2-benzofuranyl)- would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Table 1: Frontier Molecular Orbital Data for Isoxazole, 5-(2-benzofuranyl)- (Note: Specific calculated values for the target compound are not available in the reviewed literature. The table structure is provided for illustrative purposes.)
| Parameter | Value (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
An Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecular surface. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological targets like proteins. The map uses a color spectrum where red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates areas of positive electrostatic potential (electron-poor, prone to nucleophilic attack). For Isoxazole, 5-(2-benzofuranyl)-, an EPS map would highlight the electronegative oxygen and nitrogen atoms of the isoxazole and benzofuran (B130515) rings as likely sites for hydrogen bonding. rsc.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. asianpubs.org It is widely used to screen virtual libraries of compounds against known biological targets and to understand the molecular basis of a ligand's activity. Studies on related benzofuran-isoxazole hybrids have often involved docking against microbial enzymes to explore potential antibacterial or antitubercular activity. asianpubs.orgresearchgate.net Common targets include DNA gyrase and enoyl-ACP reductase from species like Escherichia coli and Mycobacterium tuberculosis. asianpubs.orgresearchgate.net The docking score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values indicating a stronger interaction.
Table 2: Molecular Docking Results for Isoxazole, 5-(2-benzofuranyl)- (Note: Specific docking scores for the target compound against the listed proteins are not available in the reviewed literature. The table is for illustrative purposes.)
| Protein Target | PDB ID | Docking Score (kcal/mol) |
|---|---|---|
| E. coli DNA Gyrase B | Not Applicable | Data not available |
| M. tuberculosis Enoyl-ACP Reductase | Not Applicable | Data not available |
Prediction of Molecular Targets and Biological Interactions
In silico tools can predict the likely biological targets of a compound based on its structural similarity to known active molecules. These predictions help to hypothesize a compound's mechanism of action and guide experimental testing. For the benzofuran-isoxazole scaffold, various biological activities have been reported for its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net Target prediction algorithms would analyze the structure of Isoxazole, 5-(2-benzofuranyl)- to identify potential protein partners, such as kinases, proteases, or nuclear receptors, thereby suggesting its possible therapeutic applications.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
The evaluation of ADMET properties is crucial in the early stages of drug discovery to filter out candidates with poor pharmacokinetic profiles or high toxicity. researchgate.net In silico platforms like SwissADME and other computational models are used to predict these properties based on the molecule's structure. researchgate.net These predictions include parameters related to oral bioavailability (e.g., Lipinski's rule of five), water solubility, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and various toxicity endpoints.
Table 3: Predicted ADMET Properties for Isoxazole, 5-(2-benzofuranyl)- (Note: Specific predicted values for the target compound are not available in the reviewed literature. The table structure is provided for illustrative purposes.)
| Property | Predicted Value |
|---|---|
| Molecular Weight | Data not available |
| LogP (Lipophilicity) | Data not available |
| Water Solubility | Data not available |
| Blood-Brain Barrier Permeation | Data not available |
| CYP450 Inhibition (e.g., CYP2D6) | Data not available |
| Lipinski's Rule of Five Violations | Data not available |
| Human Oral Absorption | Data not available |
Structure Activity Relationship Sar Investigations of Benzofuranyl Isoxazole Hybrids
Impact of Substituent Variation on Molecular Interactions
The biological activity of benzofuranyl-isoxazole hybrids is profoundly influenced by the nature and position of various substituents on the core structure. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran (B130515) ring or an attached aryl group is a common strategy that has been shown to significantly enhance the biological activities of these hybrids. nih.gov Halogens can form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov
The position of the halogen substituent is often critical. Studies on benzofuran derivatives have consistently shown that placing a halogen atom at the para position of a phenyl ring leads to maximum activity. nih.gov This is attributed to the formation of favorable hydrophobic interactions. nih.gov For instance, in a series of 3-(1-benzofuran-2-yl)-5-(substituted aryl)isoxazoles, the presence of a chloro group on the aryl ring was found to be a key feature in some of the most active compounds. Furthermore, SAR studies on other benzofuran derivatives have revealed that electron-withdrawing groups, such as halogens, in the ortho position of the benzofuran ring and the para position of an aryl ring tend to increase potency. nih.gov
A study on benzofuran-isoxazole hybrids showed that compounds with halogen substituents exhibited notable antibacterial activity. rsc.org For example, derivatives with chloro or fluoro groups on an attached phenyl ring demonstrated significant antimicrobial effects. rsc.org
The incorporation of additional aromatic or heteroaromatic rings into the benzofuranyl-isoxazole framework can lead to compounds with enhanced bioactivity and a broader range of potential therapeutic applications. researchgate.net Fused heterocyclic systems are recognized as important scaffolds with diverse biological properties. nih.gov
Research has explored the hybridization of the benzofuran-isoxazole core with other heterocycles like pyrazole (B372694), quinazolinone, and imidazole (B134444). nih.govnih.gov For example, the fusion of a benzofuran moiety with a pyrazole nucleus has been identified as a promising strategy for developing potent antimicrobial, antioxidant, and anti-inflammatory agents. nih.gov In one study, changing a 2-methyl group to various phenyl groups in a series of benzofuran-pyrazole hybrids enhanced their antifungal activity. nih.gov
Similarly, the synthesis of hybrid molecules combining benzofuran with quinazolinone and imidazole scaffolds has been investigated to create compounds with desirable drug-like profiles and cytotoxicity. nih.gov The rationale behind this approach is the potential for synergistic effects arising from the combination of different pharmacophoric units within a single molecule. researchgate.net
Hydrophobic interactions play a crucial role in the binding of benzofuranyl-isoxazole derivatives to their biological targets. The introduction of non-polar groups, such as halogens and alkyl groups, has been shown to enhance the biological activity of these compounds in many cases. mdpi.com
For instance, in a series of isoxazole (B147169) derivatives, compounds with non-polar substituents like halogens or alkyl groups on an attached benzene (B151609) ring exhibited better antifungal activity. mdpi.com Conversely, the presence of polar groups like hydroxyl (-OH) substituents on the benzene ring significantly reduced the activity in that particular study. mdpi.com This highlights the importance of a favorable hydrophobic profile for effective interaction with the target. The substitution of the N-phenyl ring of benzofuran with hydrophobic halogens is considered beneficial for enhancing its cytotoxic properties. nih.gov
Positional Isomerism and its Role in Modulating Activity
The specific placement of substituents on the benzofuranyl-isoxazole scaffold, known as positional isomerism, is a critical determinant of biological activity. Even minor changes in the position of a functional group can lead to significant differences in potency and selectivity. mdpi.comrsc.org
Studies on various benzofuran derivatives have underscored the importance of substituent positioning. For example, the location of a methoxy (B1213986) group on the benzofuran ring has been found to be a key factor influencing antiproliferative activity. mdpi.com In one series of compounds, the highest activity was observed when the methoxy group was at the C-6 position. mdpi.com Similarly, research on other benzofuran derivatives showed that substitutions at the C-6 and C-3 positions had a major impact on antibacterial activity and strain specificity, respectively. nih.gov A hydroxyl group at the C-4 position of the benzofuran ring led to excellent antibacterial activity against certain strains. nih.gov
In the context of 3-(1-benzofuran-2-yl)-5-(substituted aryl)isoxazoles, the substitution pattern on the 5-aryl ring significantly influences their cytotoxic effects. A study by Bhalgat et al. demonstrated that different substituents on the phenyl ring at the 5-position of the isoxazole led to a range of cytotoxic activities against HeLa cell lines. researchgate.net For example, a 4-hydroxy substitution resulted in notable cytotoxicity, whereas other substitution patterns led to varied responses. researchgate.net This underscores the principle that the position of functional groups is a key element in modulating the biological effects of these hybrid molecules. The study of different positional isomers is crucial for optimizing the therapeutic potential of this class of compounds. nih.govrsc.org
| Compound Code | Substituent (R) on 5-Aryl Ring | Average CTC (µg/ml) | Cytotoxicity |
|---|---|---|---|
| I1 | -H | <1000 | Low |
| I2 | 4-Cl | <1000 | Low |
| I3 | 4-NO₂ | <1000 | Low |
| I4 | 4-OH | 376.25 | Active |
| I5 | 3-ethoxy-4-OH | 762.25 | Moderately Active |
| I6 | 4-N(CH₃)₂ | <1000 | Low |
| I7 | 4-OCH₃ | <1000 | Low |
Data sourced from Chetan M. Bhalgat, et al. (2011). researchgate.net
Pharmacophore Elucidation and Design Principles
Pharmacophore modeling is a crucial tool in understanding the essential structural features required for the biological activity of benzofuranyl-isoxazole hybrids. A pharmacophore model defines the spatial arrangement of key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are necessary for optimal interaction with a specific biological target. researchgate.netnih.gov
For isoxazole-containing compounds, the isoxazole ring itself is often a key pharmacophoric element. nih.gov It can participate in various non-covalent interactions, including hydrogen bonding through its nitrogen and oxygen atoms and π-π stacking via its unsaturated five-membered ring. mdpi.com The structural requirements for the activity of some curcuminoid analogs highlighted the presence of an isoxazole ring as essential. researchgate.net
Pharmacophore models for related heterocyclic compounds have identified several key features. For instance, a model for certain antitubercular compounds revealed the necessity of an aromatic center, a hydrogen bond acceptor/metal ligator center, a hydrogen bond donor center, and a hydrophobic area. researchgate.net The design of benzofuranyl-isoxazole hybrids often involves targeting potential pharmacophores by combining the structural features of both moieties. researchgate.net The benzofuran ring contributes a significant hydrophobic and aromatic region, while the isoxazole ring provides hydrogen bond accepting capabilities and can be readily substituted to introduce further interaction points.
Analog Design and Optimization Strategies
The design and optimization of benzofuranyl-isoxazole analogs are guided by the SAR data obtained from initial screening and pharmacophore modeling. The goal is to systematically modify the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.net
A primary strategy is the synthesis of a library of derivatives with diverse substitutions at various positions on the benzofuran and isoxazole rings. researchgate.net For example, based on the finding that a 4-hydroxy substituent on the 5-aryl ring of a 3-(1-benzofuran-2-yl)isoxazole confers cytotoxic activity, further analogs could be designed with other hydrogen bond-donating groups at this position or with different substitution patterns on the aryl ring to explore the SAR in more detail. researchgate.net
Another key optimization strategy is molecular hybridization, where the benzofuranyl-isoxazole core is fused or linked to other bioactive scaffolds. nih.gov This can lead to compounds with novel mechanisms of action or improved pharmacological profiles. The development of isatin-isoxazole hybrids, for instance, has been explored for anticancer activity, demonstrating the potential of combining different pharmacophores. researchgate.net
Furthermore, the introduction of different linkers between the benzofuran and isoxazole moieties or between the core scaffold and peripheral substituents can be explored to optimize the spatial orientation of the key interacting groups. The optimization of the linker at the C-4 position of a series of trisubstituted isoxazoles revealed a clear correlation between the linker's lipophilicity and flexibility and the compound's potency. nih.gov Such strategies are integral to the iterative process of drug design and are essential for the development of benzofuranyl-isoxazole hybrids as potential therapeutic agents.
Applications in Chemical Biology and Advanced Materials Research
Design of Chemical Probes for Biological Systems
The benzofuran-isoxazole framework is a promising scaffold for the design of chemical probes to investigate complex biological systems. While direct applications of Isoxazole (B147169), 5-(2-benzofuranyl)- as a chemical probe are still emerging, studies on its derivatives have laid the groundwork for their potential use. The synthesis of various 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles has been reported, and their cytotoxic activities against cell lines such as HeLa have been evaluated. researchgate.net This cytotoxicity is a critical parameter in the development of probes for cellular imaging and targeted therapies, as it defines the concentration range at which the probe can be used without inducing cell death.
The development of fluorescent probes is a key area where benzofuran (B130515) derivatives have shown promise. For instance, benzofuran-pyrene hybrids exhibit notable photophysical properties, including absorption and emission spectra that are sensitive to their environment. researchgate.net This suggests that by incorporating environmentally sensitive fluorophores into the 5-(2-benzofuranyl)isoxazole scaffold, chemical probes could be designed to report on specific biological events or local environmental changes within a cell. Furthermore, the inherent biological activities of benzofuran and isoxazole moieties, which include antimicrobial and anti-inflammatory properties, can be harnessed to create probes that also act as therapeutic agents, enabling simultaneous tracking and treatment of diseases. nih.gov
| Compound Type | Biological Activity/Property | Potential Probe Application |
| 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles | Cytotoxicity against HeLa cells researchgate.net | Probes for cancer cell imaging and targeted therapy |
| Benzofuran-pyrene hybrids | Photophysical properties (absorption/emission) researchgate.net | Fluorescent probes for sensing local cellular environments |
| Benzofuran-isoxazole hybrids | Antimicrobial and anti-inflammatory properties nih.govresearchgate.net | Theranostic probes for infectious or inflammatory diseases |
Development of Molecular Scaffolds for Exploring Biological Pathways
The 5-(2-benzofuranyl)isoxazole scaffold has been identified as a valuable starting point for the development of small molecules that can modulate key biological pathways, such as the Wnt/β-catenin signaling pathway and various enzymatic activities.
The Wnt/β-catenin signaling pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. nih.gov A structural isomer of 5-(2-benzofuranyl)isoxazole, 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate, has been identified as a potential inhibitor of this pathway. nih.gov This discovery highlights the potential of the isoxazole-phenyl-based core structure to disrupt the protein-protein interactions essential for Wnt signaling. By optimizing the substituents on the benzofuran and isoxazole rings of 5-(2-benzofuranyl)isoxazole, novel and more potent inhibitors of the Wnt/β-catenin pathway could be developed. These compounds would serve as valuable tools for dissecting the intricacies of this signaling cascade and as potential therapeutic leads for cancers with dysregulated Wnt signaling.
The benzofuran and isoxazole moieties are present in numerous compounds that exhibit inhibitory activity against a wide range of enzymes. This suggests that the 5-(2-benzofuranyl)isoxazole scaffold can be functionalized to target specific enzymes with high affinity and selectivity. For example, benzoxazole (B165842) derivatives, which are structurally related to benzofurans, have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.govnih.gov Similarly, isoxazole-containing compounds have been investigated as inhibitors of enzymes like glycogen (B147801) phosphorylase. mdpi.com The combination of these two heterocyclic systems in 5-(2-benzofuranyl)isoxazole offers a unique chemical space for the design of novel enzyme inhibitors targeting various diseases.
| Related Scaffold/Derivative | Target Enzyme/Pathway | Potential Therapeutic Area |
| 2-(isoxazol-5-yl)phenyl derivatives | Wnt/β-catenin pathway nih.gov | Cancer |
| Benzoxazole derivatives | VEGFR-2 nih.govnih.gov | Cancer (anti-angiogenesis) |
| Isoxazole derivatives | Glycogen Phosphorylase mdpi.com | Diabetes |
| Benzofuran-oxadiazole hybrids | Tyrosinase | Hyperpigmentation disorders |
Photochromic Properties and Materials Science Applications
Photochromic materials, which undergo reversible changes in color upon exposure to light, have applications in optical data storage, molecular switches, and smart materials. The benzofuran moiety is a known component of photochromic molecules. For instance, benzofuran-phenanthrene and benzofuran-pyrene hybrids have been synthesized and their photophysical properties studied, revealing the influence of the benzofuran ring on their absorption and emission characteristics. researchgate.net
While direct experimental evidence for the photochromic properties of Isoxazole, 5-(2-benzofuranyl)- is not yet widely reported, the conjugation of the electron-rich benzofuran system with the electron-deficient isoxazole ring suggests the potential for interesting photophysical behavior. The electronic properties of the isoxazole ring can be tuned by substitution, which in turn could influence the photochromic performance of the entire molecule. The development of photochromic materials based on the 5-(2-benzofuranyl)isoxazole scaffold could lead to novel materials with tailored optical properties for advanced technological applications. Further research in this area would involve the synthesis of various derivatives and the systematic investigation of their photochemical and photophysical properties.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The synthesis of isoxazole (B147169) derivatives has seen significant advancements, with a focus on improving efficiency, regioselectivity, and environmental sustainability. rsc.orgrsc.org Future research into the synthesis of 5-(2-benzofuranyl)isoxazole is likely to build upon these established and emerging methods.
One of the most powerful and widely used methods for constructing the isoxazole ring is the [3+2] dipolar cycloaddition reaction between a nitrile oxide and an alkyne. eresearchco.com For the synthesis of 5-(2-benzofuranyl)isoxazole, this would involve the reaction of a benzofuran-2-yl-alkyne with a nitrile oxide, or a benzofuran-2-carbonitrile oxide with an alkyne. Future methodologies may focus on developing more efficient and milder conditions for this transformation.
Recent advances in synthetic chemistry that could be applied to the synthesis of 5-(2-benzofuranyl)isoxazole and its derivatives include:
Transition Metal-Catalyzed Cycloadditions: Copper(I)-catalyzed procedures have been developed for the rapid and regioselective synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.gov
Green Chemistry Approaches: The use of environmentally benign solvents, such as deep eutectic solvents (DES) or ionic liquids (IL), can offer a more sustainable alternative to traditional hazardous organic solvents. nih.gov Microwave-assisted organic synthesis is another green approach that can lead to shorter reaction times and higher yields. rsc.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, which could be beneficial for the large-scale production of 5-(2-benzofuranyl)isoxazole.
| Methodology | Description | Potential Advantages for 5-(2-benzofuranyl)isoxazole Synthesis |
|---|---|---|
| Transition Metal-Catalyzed Cycloadditions | Use of catalysts like copper(I) to promote the [3+2] cycloaddition of nitrile oxides and alkynes. nih.gov | High regioselectivity, mild reaction conditions, and rapid reaction rates. nih.gov |
| Green Chemistry Approaches | Employment of environmentally friendly solvents (e.g., deep eutectic solvents, ionic liquids) and energy sources (e.g., microwaves). rsc.orgnih.gov | Reduced environmental impact, easier work-up, and potentially higher yields. nih.gov |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch reactor. | Improved safety, scalability, and precise control over reaction parameters. |
| One-Pot Syntheses | Combining multiple synthetic steps into a single operation without isolating intermediates. nih.gov | Increased efficiency, reduced waste, and time savings. nih.gov |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights into molecular properties, reaction mechanisms, and biological interactions. gsconlinepress.com For 5-(2-benzofuranyl)isoxazole, these approaches can be employed to predict its physicochemical properties, potential biological activities, and to guide the design of new derivatives with improved pharmacological profiles.
Advanced computational techniques applicable to the study of 5-(2-benzofuranyl)isoxazole include:
Quantum Mechanics (QM): QM-based methods can be used to accurately calculate the electronic structure, geometry, and reactivity of the molecule. This information is crucial for understanding its stability and potential reaction pathways. gsconlinepress.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov Docking studies can be used to screen virtual libraries of 5-(2-benzofuranyl)isoxazole derivatives against known biological targets to identify potential hits. drugbank.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the interactions between the molecule and its biological target over time, offering insights into the stability of the complex and the mechanism of binding.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized derivatives of 5-(2-benzofuranyl)isoxazole.
| Computational Method | Application | Predicted Outcomes |
|---|---|---|
| Quantum Mechanics (QM) | Calculation of electronic structure and reactivity. gsconlinepress.com | Molecular geometry, charge distribution, and reaction energetics. |
| Molecular Docking | Prediction of binding modes to biological targets. nih.govnih.gov | Binding affinity scores and identification of key interactions. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the ligand-receptor complex. | Conformational changes, binding free energies, and stability of interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. | Estimation of the biological activity of novel derivatives. |
Exploration of New Biological Targets and Interaction Mechanisms
The benzofuran (B130515) and isoxazole nuclei are present in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. researchgate.netrsc.orgnih.gov This suggests that 5-(2-benzofuranyl)isoxazole and its derivatives could interact with a variety of biological targets.
Future research will likely focus on screening this compound and its analogs against a diverse range of targets to uncover new therapeutic applications. Some potential areas of exploration include:
Anticancer Activity: Benzofuran and isoxazole derivatives have shown activity against various cancer cell lines. nih.govresearchgate.net Potential targets include protein kinases such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor 2 (FGFR2), and Cyclin-Dependent Kinase 2 (CDK2), as well as other proteins involved in cell proliferation and apoptosis. drugbank.comnih.govresearchgate.net
Antimicrobial Activity: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. researchgate.net Benzofuran-isoxazole hybrids could be investigated for their activity against a panel of clinically relevant bacteria and fungi. nih.govresearchgate.net Potential targets in bacteria include enzymes like DNA gyrase. nih.gov
Anti-inflammatory Activity: Isoxazole derivatives have been reported to possess anti-inflammatory properties. nih.gov Investigating the effect of 5-(2-benzofuranyl)isoxazole on key inflammatory mediators and pathways could lead to the development of new anti-inflammatory drugs.
Neuroprotective Activity: Some isoxazole-containing compounds have shown potential in the treatment of neurodegenerative disorders. rsc.org Exploring the neuroprotective effects of 5-(2-benzofuranyl)isoxazole in relevant cellular and animal models could be a promising research direction.
Understanding the mechanism of action is crucial for the development of any new therapeutic agent. Once a biological activity is identified, further studies will be needed to elucidate the specific molecular targets and the nature of the interactions involved. This may involve techniques such as target-based screening, affinity chromatography, and structural biology methods like X-ray crystallography and NMR spectroscopy.
Integration with Combinatorial Chemistry and High-Throughput Screening
The integration of combinatorial chemistry and high-throughput screening (HTS) has revolutionized the drug discovery process, allowing for the rapid synthesis and evaluation of large numbers of compounds. edgccjournal.org This approach is well-suited for the exploration of the chemical space around the 5-(2-benzofuranyl)isoxazole scaffold.
The process would typically involve:
Library Design: A library of diverse 5-(2-benzofuranyl)isoxazole derivatives would be designed, incorporating a variety of substituents on both the benzofuran and isoxazole rings. This design can be guided by computational modeling to maximize chemical diversity and the likelihood of finding active compounds.
Combinatorial Synthesis: The designed library would be synthesized using combinatorial chemistry techniques, which allow for the parallel synthesis of multiple compounds.
High-Throughput Screening (HTS): The synthesized library would then be screened against a panel of biological targets using HTS assays. nih.govnih.gov These automated assays can rapidly assess the activity of thousands of compounds.
Hit Identification and Optimization: The "hits" from the HTS campaign (i.e., the active compounds) would be identified and their structures confirmed. Further medicinal chemistry efforts would then focus on optimizing the structure of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties.
The use of HTS with large and diverse compound libraries is a powerful strategy for identifying novel starting points for drug discovery programs. nuvisan.comku.edu
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 5-(2-benzofuranyl)isoxazole derivatives?
- Methodological Answer : The synthesis typically involves cycloaddition or condensation reactions. For example, aliphatic aldehydes react with nitroacetates in the presence of amines to form isoxazole derivatives . Schiff bases derived from aromatic aldehydes are preferred for aromatic derivatives, yielding products such as isoxazole N-oxides or dicarboxylic esters under varying conditions . Multi-component reactions (e.g., using organocatalysts) are also efficient for generating 3,4-disubstituted isoxazoles .
Q. How are structural and purity characteristics of synthesized 5-(2-benzofuranyl)isoxazole derivatives validated?
- Methodological Answer : Characterization employs NMR (¹H/¹³C), FT-IR, LC-MS, and X-ray crystallography. For instance, NMR spectra (400 MHz) with TMS as an internal standard confirm substituent positions . FT-Raman spectroscopy and Hirshfeld surface analysis further elucidate crystal packing and intermolecular interactions . Chromatography (TLC/HPLC) with chloroform/methanol mobile phases ensures purity .
Q. What pharmacological activities are associated with 5-(2-benzofuranyl)isoxazole derivatives?
- Methodological Answer : These derivatives exhibit anti-inflammatory, antimicrobial, and anticancer activities. In vitro assays (e.g., DPPH for antioxidant activity, MIC for antibacterial effects) and molecular docking against COX-2 or TNF-α are commonly used . Isoxazole derivatives also inhibit enzymes like hyaluronan lyase and glutathione reductase (GR), with IC₅₀ values indicating potency .
Advanced Research Questions
Q. How can computational methods optimize the design of 5-(2-benzofuranyl)isoxazole derivatives for specific targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . Molecular dynamics (MD) simulations assess binding stability to targets like tubulin or HDACs . QSAR models correlate substituent effects (e.g., electron-withdrawing groups at position 3 enhance GR inhibition ).
Q. How do structural variations (e.g., substituent position) resolve contradictory bioactivity data?
- Methodological Answer : Positional isomers (e.g., 3- vs. 5-chlorophenyl) show divergent enzyme inhibition. For GR, 3-(4-chlorophenyl)isoxazole (IC₅₀ = 0.059 mM) is twice as potent as its 5-substituted analog due to steric and electronic interactions in the active site . X-ray crystallography and docking studies validate these differences .
Q. What strategies improve the aqueous solubility and metabolic stability of 5-(2-benzofuranyl)isoxazole derivatives?
- Methodological Answer : Introducing solubilizing groups (e.g., hydroxyl, dimethylaminomethyl) on the isoxazole or benzofuran rings enhances bioavailability . Prodrug approaches (e.g., esterification) or nanoformulation mitigate rapid photolytic/thermal degradation of the N–O bond .
Q. How do 5-(2-benzofuranyl)isoxazole derivatives interact with bacterial two-component systems?
- Methodological Answer : Isoxazole derivatives disrupt bacterial signal transduction via competitive inhibition of histidine kinase autophosphorylation. MIC assays against S. aureus and E. coli (e.g., MIC = 8–16 µg/mL) and time-kill studies confirm bacteriostatic effects .
Q. What advanced oxidation processes (AOPs) degrade 5-(2-benzofuranyl)isoxazole derivatives in environmental samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
